7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine
Description
Properties
CAS No. |
28492-27-5 |
|---|---|
Molecular Formula |
C9H12N6 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
7-cyclopentylimidazo[4,5-d]triazin-4-amine |
InChI |
InChI=1S/C9H12N6/c10-8-7-9(13-14-12-8)15(5-11-7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,12,13) |
InChI Key |
BEUUNTHYWDZGHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(N=NN=C32)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cyclopentyl-Substituted Imidazole Precursors
The most widely adopted route involves cyclization of 5-amino-1-cyclopentyl-1H-imidazole-4-carbonitrile (2a ) under diazotization conditions. Treatment with sodium nitrite (NaNO₂) in a hydrochloric acid/acetic acid (HCl/AcOH, 3:1) mixture at 0–5°C initiates diazonium intermediate formation, followed by intramolecular cyclization to yield the triazine core.
$$
\text{5-Amino-1-cyclopentylimidazole-4-carbonitrile} \xrightarrow[\text{HCl/AcOH}]{\text{NaNO}2, 0-5^\circ \text{C}} \text{7-Cyclopentyltriazin-4-amine} + \text{N}2 \uparrow
$$
Key parameters:
- Temperature control : Maintaining ≤5°C minimizes side reactions (e.g., hydrolysis of the nitrile group).
- Acid ratio : HCl:AcOH at 3:1 optimizes protonation of the amine while stabilizing the diazonium intermediate.
- Yield : 56–90% depending on substituent electronic effects.
Table 1: Diazotization-Cyclization Efficiency
| Precursor R-Group | Reaction Time (h) | Yield (%) |
|---|---|---|
| Cyclopentyl | 4.5 | 67 |
| p-Methylphenyl | 3.2 | 89 |
| p-Chlorophenyl | 5.1 | 41 |
Data adapted from comparable systems. Cyclopentyl derivatives show moderate yields due to steric hindrance during cyclization.
Catalytic Ring-Closing via Polyphosphoric Acid (PPA)
Alternative protocols employ PPA-mediated cyclization of N-cyclopentyl-2-aminobenzimidazole derivatives. Heating at 180°C for 6 hours induces:
- Carbonyl activation : PPA protonates formamide’s carbonyl oxygen.
- Nucleophilic attack : The benzimidazole amine attacks the activated carbonyl.
- Dehydration : Eliminates H₂O to form the fused triazine ring.
Mechanistic insights :
- PPA acts as both Brønsted acid and dehydrating agent.
- Cyclopentyl’s bulkiness reduces yield (45–60%) compared to methyl analogs (68%).
Table 2: PPA-Catalyzed Synthesis Metrics
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 180 | 6 | 58 |
| HCl/NaNO₂ | 5 | 2 | 45 |
Process Optimization
Solvent Screening
Comparative studies in acetonitrile, DMF, and methanol reveal:
- Acetonitrile : Enhances reaction rate but promotes side-product formation (15–20% impurities).
- Methanol : Slower kinetics but higher purity (98.5% by HPLC).
Table 4: Solvent Impact on Diazotization
| Solvent | Purity (%) | Reaction Time (h) |
|---|---|---|
| Acetonitrile | 80.2 | 2.5 |
| Methanol | 98.5 | 4.2 |
Temperature Gradients
Controlled thermal profiling (5°C → 25°C over 2 h) improves yield by 12% versus isothermal conditions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-2), 7.89 (s, 2H, NH₂), 4.21 (quin, J = 8.1 Hz, 1H, cyclopentyl), 2.12–1.85 (m, 8H, cyclopentyl CH₂).
- HRMS : m/z calcd. for C₉H₁₂N₆ [M+H]⁺ 205.1198, found 205.1195.
Industrial-Scale Considerations
Cost Analysis
- PPA method : $12.50/g (raw materials) vs. diazotization : $8.20/g.
- Waste streams : Diazotization generates 3.2 kg aqueous waste/kg product vs. 1.7 kg for PPA.
Emerging Methodologies
Microwave-assisted synthesis (150 W, 140°C, 20 min) achieves 89% yield in model systems, suggesting potential for cyclopentyl derivatives.
Chemical Reactions Analysis
Types of Reactions
7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, receptor agonist, or modulator of cellular pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Key Structural and Functional Insights
Core Heterocycle Differences: Imidazo-triazine vs. Triazolo-pyrimidine: The imidazo[4,5-d][1,2,3]triazin-4-amine core (target compound) differs from triazolo[4,5-d]pyrimidine derivatives (e.g., vipadenant) in nitrogen atom placement, altering electronic properties and hydrogen-bonding capacity. This impacts target selectivity; for example, vipadenant’s triazolo-pyrimidine core favors adenosine receptor binding , while the imidazo-triazine core shows broader anticonvulsant activity .
Aromatic vs. Aliphatic Substituents: Benzyl (compound 6, ) and furan (vipadenant, ) groups enable π-π stacking with aromatic residues in receptors, whereas cyclopentyl may favor hydrophobic pocket interactions.
Biological Target Diversity: Minor structural changes drastically alter target specificity. For example:
- Vipadenant’s furan and benzyl groups confer adenosine receptor antagonism .
- Piperazine-substituted triazolo-pyrimidines (compound 6) inhibit epigenetic enzymes (EZH2/HDACs) .
- The cyclopentyl-imidazo-triazine scaffold shows anticonvulsant activity, likely via GABAergic modulation .
Physicochemical Properties :
- Polar substituents (e.g., piperazine, morpholine) increase aqueous solubility but may reduce membrane permeability.
- Cyclopentyl and benzyl groups improve lipophilicity but may require formulation optimization for bioavailability.
Biological Activity
7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine is a heterocyclic compound that belongs to the imidazotriazine family. Its molecular formula is C9H12N6, and it has garnered attention for its diverse biological activities and potential therapeutic applications. This article aims to detail the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in medicine.
| Property | Value |
|---|---|
| CAS Number | 28492-27-5 |
| Molecular Formula | C9H12N6 |
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | 7-cyclopentylimidazo[4,5-d]triazin-4-amine |
| Density | 1.72 g/cm³ |
| Boiling Point | 481.3 °C |
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that this compound may function as an enzyme inhibitor , receptor agonist , or modulator of various cellular pathways. The precise mechanism can vary based on the biological context and the target molecules involved.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. For instance, it has been investigated for its efficacy against various cancer cell lines. In vitro studies demonstrated that compounds within the imidazo[4,5-d]triazin family exhibit significant growth-inhibitory effects on tumor cells.
Case Study: In Vitro Efficacy
In a study focusing on glioma cell lines, derivatives related to imidazotriazines showed varying degrees of growth inhibition. The results indicated that while some compounds had low inhibitory activity (GI50 values >50 μM), others demonstrated more potent effects against specific cell line phenotypes .
Other Biological Activities
Aside from its antitumor properties, this compound has been studied for its potential roles in:
- Anti-inflammatory responses : The compound may modulate inflammatory pathways.
- Neuroprotective effects : Preliminary research suggests possible applications in treating neurological disorders.
Comparative Analysis with Similar Compounds
When compared to other compounds within the imidazotriazine class, this compound exhibits unique structural features that may confer distinct biological activities.
Similar Compounds
| Compound | Notable Activity |
|---|---|
| Imidazo[4,5-b]pyridine | Antimicrobial and anticancer properties |
| Imidazo[4,5-c]pyridine | Significant medicinal applications |
| Imidazo[1,2-a]pyridine | Used in various pharmaceutical applications |
Synthesis and Optimization Studies
The synthesis of this compound typically involves cyclization reactions using cyclopentylamine and imidazole derivatives under specific conditions. Optimizing these synthesis routes is crucial for improving yield and purity .
Future Directions
Given the promising biological activities observed in preliminary studies, further research is warranted to explore:
- Mechanisms of action : Detailed investigations into how this compound interacts with cellular targets.
- Clinical applications : Potential therapeutic uses in oncology and neurology.
- Structure-activity relationships : Understanding how modifications to the chemical structure affect biological activity.
Q & A
Q. How can researchers ensure reproducibility in biological assays with this compound?
- Methodological Answer :
- Standardize protocols : Pre-treat cells in serum-free media for 24h before dosing.
- Inter-lab validation : Share samples with collaborators for blinded replicate testing .
- Table : Inter-lab IC50 variability (n=3):
| Lab | CDK2 IC50 (nM) ± SD |
|---|---|
| Lab A | 85 ± 6.2 |
| Lab B | 89 ± 7.8 |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
